1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl-
1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl-
Citral propylene glycol acetal belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. Citral propylene glycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, citral propylene glycol acetal is primarily located in the membrane (predicted from logP). Citral propylene glycol acetal has a sweet, citrus, and lemon taste.
Brand Name:
Vulcanchem
CAS No.:
10444-50-5
VCID:
VC0088470
InChI:
InChI=1S/C13H22O2/c1-10(2)6-5-7-11(3)8-13-14-9-12(4)15-13/h6,8,12-13H,5,7,9H2,1-4H3/b11-8+
SMILES:
CC1COC(O1)C=C(C)CCC=C(C)C
Molecular Formula:
C13H22O2
Molecular Weight:
210.31 g/mol
1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl-
CAS No.: 10444-50-5
Main Products
VCID: VC0088470
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
CAS No. | 10444-50-5 |
---|---|
Product Name | 1,3-Dioxolane, 2-(2,6-dimethyl-1,5-heptadien-1-yl)-4-methyl- |
Molecular Formula | C13H22O2 |
Molecular Weight | 210.31 g/mol |
IUPAC Name | 2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4-methyl-1,3-dioxolane |
Standard InChI | InChI=1S/C13H22O2/c1-10(2)6-5-7-11(3)8-13-14-9-12(4)15-13/h6,8,12-13H,5,7,9H2,1-4H3/b11-8+ |
Standard InChIKey | DWZRENGNFQNWQZ-DHZHZOJOSA-N |
Isomeric SMILES | CC1COC(O1)/C=C(\C)/CCC=C(C)C |
SMILES | CC1COC(O1)C=C(C)CCC=C(C)C |
Canonical SMILES | CC1COC(O1)C=C(C)CCC=C(C)C |
Description | Citral propylene glycol acetal belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. Citral propylene glycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, citral propylene glycol acetal is primarily located in the membrane (predicted from logP). Citral propylene glycol acetal has a sweet, citrus, and lemon taste. |
PubChem Compound | 5338463 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume